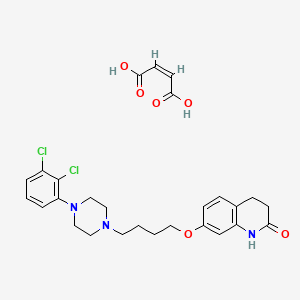

Aripiprazole maleate

Description

Properties

CAS No. |

129722-16-3 |

|---|---|

Molecular Formula |

C27H31Cl2N3O6 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H27Cl2N3O2.C4H4O4/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;5-3(6)1-2-4(7)8/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

NNHYLMKWYUUVAI-BTJKTKAUSA-N |

Isomeric SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Aripiprazole Maleate

Strategies for Aripiprazole (B633) Salt Formation

The formation of a salt from the aripiprazole free base is a critical step to enhance its physicochemical properties. The selection of an appropriate counterion and the method of salt formation are pivotal in determining the final product's characteristics.

Solubilization-Crystallization Techniques for Maleate (B1232345) Salt Synthesis

The solubilization-crystallization method is a common and effective technique for the preparation of aripiprazole maleate. humanjournals.comepo.org This process generally involves dissolving the aripiprazole free base and maleic acid in a suitable solvent or solvent system. Subsequent crystallization, induced by cooling, evaporation, or the addition of an anti-solvent, yields the desired this compound salt. The choice of solvent is crucial and is determined by the solubility of both the free base and the resulting salt.

Studies have explored the solubility of aripiprazole in various solvents to optimize the crystallization process. ptfarm.plresearchgate.net The solubility of aripiprazole generally increases with temperature, a factor that is leveraged in the solubilization-crystallization process. ptfarm.pl The process of forming the maleate salt can also be achieved by reacting aripiprazole free base with a bicarboxylic acid anhydride (B1165640) in an aliphatic alcohol. google.com

Comparative Analysis of Dicarboxylic Acid Counterions in Salt Preparation

The choice of a dicarboxylic acid as a counterion significantly impacts the physicochemical properties of the resulting aripiprazole salt, particularly its solubility and dissolution rate. Research has been conducted to compare various dicarboxylic acid salts of aripiprazole, providing valuable insights into the structure-property relationships. humanjournals.comepo.orgresearchgate.net

A comparative study of aripiprazole salts with malonic acid, maleic acid, and succinic acid revealed significant differences in their water solubility. humanjournals.comepo.orgnih.gov The formation of these new solid phases was confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC). humanjournals.comepo.org

The water solubility of these salts was found to be substantially higher than that of the aripiprazole free base. humanjournals.comepo.orgnih.gov The pH-solubility profiles also varied among the salts, with this compound exhibiting an inverted 'V' shape profile. humanjournals.comepo.org

| Compound | Water Solubility (µg/mL) | Dissolution in 45 min (%) |

|---|---|---|

| Aripiprazole | 0.07 ± 0.02 | 2.9 ± 0.4 |

| This compound | 269.3 ± 6.9 | 18.4 ± 3.9 |

| Aripiprazole Malonate | 3503.9 ± 37.4 | 19.5 ± 1.4 |

| Aripiprazole Succinate (B1194679) | 729.4 ± 9.4 | 36.6 ± 4.0 |

Other studies have explored polycarboxylic acids such as citric acid, malic acid, and tartaric acid as counterions. nih.gov These salts also demonstrated a significant increase in solubility and dissolution rates compared to the aripiprazole free base. nih.gov For instance, the increase in water solubility for citrate, malate, and tartrate salts was 5562.8, 21,284.7, and 22,846.7 folds of aripiprazole, respectively. nih.gov

Advanced Synthetic Pathways for Aripiprazole Precursors

The synthesis of the aripiprazole core molecule is a multi-step process that requires careful control to ensure high yield and purity of the final product. The key reaction in many synthetic routes is a condensation reaction.

Condensation Reactions in Aripiprazole Core Synthesis

The most widely described synthetic route for aripiprazole involves the condensation reaction between 7-(4-halobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine (B491241) or its salt. researchgate.netresearchgate.netnih.gov This reaction forms the crucial ether linkage and connects the piperazine (B1678402) moiety to the quinolinone core.

The synthesis typically begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a 1,4-dihalobutane, such as 1,4-dibromobutane, to form 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.gov This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of a base to yield aripiprazole. researchgate.netnih.gov An alternative approach involves reacting 4-chlorobutyl p-toluenesulfonate with 7-hydroxyquinolinone, followed by reaction with piperazine hydrochloride. google.com

Optimization of Reaction Conditions for Aripiprazole Yield and Purity

Optimizing the reaction conditions for the synthesis of aripiprazole is crucial for achieving high yield and purity, making the process industrially viable. ptfarm.plnih.gov Several parameters are manipulated to achieve the desired outcome, including the choice of base, solvent, and reaction time. researchgate.netresearchgate.net

Laboratory-scale syntheses have been performed to optimize the amounts of reactants, such as 1-(2,3-dichlorophenyl)piperazine hydrochloride, and reagents like sodium carbonate, as well as the volume of solvent (e.g., ethanol) and the reaction time. ptfarm.plnih.govresearchgate.net These optimization studies, often guided by experimental designs, have achieved high conversion ratios of 90-99%. ptfarm.plnih.gov

The use of an inorganic basic compound, such as an alkali metal carbonate, in an aqueous medium has been shown to produce aripiprazole in high purity and yield. google.com One patented process describes heating a mixture of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine monohydrochloride with potassium carbonate in water, resulting in a yield of 92.8% and a purity of 99%. google.com The reaction progress and product purity are typically monitored by High-Performance Liquid Chromatography (HPLC). ptfarm.plgoogle.com Through careful optimization, it is possible to achieve a conversion ratio of about 99% with a product purity of 99.5%. researchgate.net

Process Control and Characterization in Aripiprazole Manufacturing

Rigorous process control and thorough characterization are essential throughout the manufacturing of this compound to ensure the quality, consistency, and purity of the final product. A variety of analytical techniques are employed for this purpose.

During the manufacturing process, critical process parameters are monitored to maintain consistency between batches. jpsbr.org For the final API, several analytical methods are used for characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for determining the assay and purity of aripiprazole, including the detection of any related substances or impurities. sigmaaldrich.comnih.gov

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are used for the identification of the compound. sigmaaldrich.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties and polymorphic form of the aripiprazole salt. humanjournals.comnih.govdntb.gov.ua Powder X-ray Diffraction (PXRD) is another critical tool for identifying the crystalline form of the drug substance. humanjournals.comnih.gov These analytical methods collectively ensure that the manufactured this compound meets the required quality standards.

Recrystallization and Drying Process Control

The control of crystallization and subsequent drying is a critical step in the synthesis of aripiprazole, as it directly influences the final product's physical properties, such as crystal form, particle size, and purity. Different methodologies have been developed to produce specific crystalline forms of aripiprazole with desired characteristics.

A two-pass recrystallization process has been utilized to enhance reproducibility and control over particle size. google.com This method involves dissolving aripiprazole lauroxil, a derivative, in a primary solvent like isopropyl acetate (B1210297), followed by the addition of a second solvent such as n-heptane to induce a supersaturated state. google.com The solution's temperature is carefully controlled to target a specific onset temperature for crystallization, which is crucial for determining the final particle size distribution and surface area of the crystals. google.com

Alternative solvents can be employed to yield different crystalline forms. For instance, anhydride crystals of aripiprazole can be manufactured through recrystallization from ethanol (B145695). googleapis.com Another method involves dissolving aripiprazole in toluene, heating the solution, and then cooling it to precipitate Type D crystals of anhydrous aripiprazole. google.com

The drying process is equally critical, as it can impact the crystalline structure and moisture content. Recrystallized drug crystals may be dried under vacuum at room temperature, using a dry gas purge to facilitate the removal of processing solvents to acceptable levels. google.com In some processes, drying or heating can affect the distribution of crystalline forms and may even cause transformations from one form to another. googleapis.com For example, Type-I aripiprazole crystals can be prepared by heating aripiprazole hydrate (B1144303) at 80°C. googleapis.com Freeze-drying is another technique used, which has been shown to result in an acceptable water content without affecting the morphology or crystal form of milled aripiprazole monohydrate. nih.gov The hygroscopicity of certain anhydrous aripiprazole forms makes moisture control during drying and storage essential to prevent conversion to a less bioavailable hydrous form. google.com

Table 1: Aripiprazole Recrystallization and Drying Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Process | Two-Pass Recrystallization google.com | Recrystallization googleapis.com | Recrystallization google.com | Freeze-Drying nih.gov |

| Primary Solvent | Isopropyl acetate | Ethanol | Toluene | - |

| Secondary/Anti-solvent | n-Heptane | - | - | - |

| Key Process Control | Controlled cooling to a target onset temperature | - | Heating to dissolve, then cooling | Lyophilization |

| Drying Method | Vacuum drying with dry gas purge | Heating at 80°C (for hydrate) | Not specified | Freeze-drying |

| Resulting Form | Controlled particle size crystals | Type-I Anhydrous Crystals | Type D Anhydrous Crystals | Aripiprazole Monohydrate (stable form) |

Wet Grinding and Solidification Techniques

Wet grinding and subsequent solidification are essential downstream processes for achieving the desired particle size distribution and stability of aripiprazole formulations, particularly for long-acting injectables. The choice of milling technique significantly impacts the final product's characteristics. nih.gov

A comparative study between wet milling and jet pulverization for an aripiprazole microcrystalline injection revealed distinct outcomes. nih.gov The formulation prepared via wet milling exhibited a slight conversion of the crystal form and resulted in a wider particle size distribution, with a D50 value of 2.967 μm and a Span value of 3.457. nih.gov In contrast, the jet pulverization method produced a formulation with a D50 of 2.887 μm and a narrower particle size distribution, indicated by a Span value of 2.258. nih.gov This suggests that jet pulverization offers better control over particle size and crystal form stability. nih.gov

In the context of tablet manufacturing, wet granulation is a common technique. google.com This process involves blending aripiprazole with excipients, adding a granulation liquid like purified water, and then drying the wet granulate. google.com A key control in this process is to mill the granulate after it has been dried, typically in a fluid bed dryer with an inlet temperature around 65°C, to achieve uniform particle size distribution. google.com Milling the wet granulate before drying is explicitly avoided. google.com

Solidification techniques are employed to create a stable, solid matrix, effectively encapsulating the drug. mdpi.com This can be achieved through processes like freeze-drying, which solidifies the aripiprazole suspension into a stable cake. nih.gov The solidification process is designed to render the compound inert and reduce the mobility of the drug particles within the matrix, ensuring long-term stability. mdpi.com

Table 2: Comparison of Grinding Techniques for Aripiprazole

| Parameter | Wet Milling nih.gov | Jet Pulverization nih.gov |

|---|---|---|

| Particle Size (D50) | 2.967 μm | 2.887 μm |

| Particle Size Distribution (Span) | 3.457 (Wider) | 2.258 (Narrower) |

| Impact on Crystal Form | Slight conversion observed | No significant conversion |

| In Vitro Release Profile | Faster | Slower, similar to commercial product |

In-process Quality Control Indicators for Aripiprazole Preparations

Robust in-process quality control (IPC) is fundamental to ensure the consistent quality and performance of aripiprazole preparations. A range of indicators are monitored throughout the manufacturing process, from raw materials to the finished product.

For microcrystalline suspensions, critical quality attributes include the crystal form, water content, and particle size distribution. nih.gov Analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared Spectroscopy (FT-IR) are used to confirm that the desired crystal form is maintained throughout steps like grinding and freeze-drying. nih.govnih.gov Thermogravimetric Analysis (TGA) or Karl Fischer titration is employed to determine the water content, ensuring it remains within acceptable limits to prevent unwanted crystalline transformations. googleapis.comnih.gov

Particle size distribution is another key indicator, as it directly influences the drug's dissolution rate and bioavailability. nih.govnih.gov This is monitored to ensure consistency between batches. For solid dosage forms like tablets, in-process tests during the compression stage include average weight, hardness, thickness, and friability. jpsbr.org Post-compression, finished product tests such as disintegration time, dissolution, and assay (drug content) are performed. jpsbr.org For example, the Loss on Drying (LOD) for granules post-drying may be controlled to a range of 1.48-1.81 %. jpsbr.org

The purity of the active pharmaceutical ingredient is paramount. Stability-indicating high-performance liquid chromatography (HPLC) methods are developed and validated to quantify aripiprazole and detect any related substances or degradation products. scholarsresearchlibrary.comresearchgate.net The validation of these methods as per ICH guidelines includes assessing specificity, precision, linearity, accuracy, and establishing the limit of detection (LOD) and limit of quantitation (LOQ), which can be as low as 0.01% and 0.02%, respectively. scholarsresearchlibrary.comresearchgate.net

Table 3: Key In-process Quality Control Indicators for Aripiprazole

| Quality Indicator | Analytical Technique | Purpose | Acceptance Criteria Example |

|---|---|---|---|

| Crystal Form | PXRD, DSC, FT-IR nih.govnih.gov | To identify and confirm the correct polymorphic form. | No change in crystal form of aripiprazole monohydrate during processing. nih.gov |

| Particle Size Distribution | Laser Diffraction, Microscopy nih.gov | To control dissolution and bioavailability. | Similarity factor value >95 for cumulative distribution curves. nih.gov |

| Water Content / LOD | TGA, Karl Fischer, LOD nih.govjpsbr.org | To prevent conversion to hydrous forms and ensure granule quality. | Dried granule LOD: 1.48-1.81 %. jpsbr.org |

| Purity / Related Substances | HPLC scholarsresearchlibrary.comresearchgate.net | To quantify impurities and degradation products. | LOQ for impurities: ~0.02 %. scholarsresearchlibrary.com |

| Assay | HPLC jpsbr.org | To determine drug content and potency. | 99.21 - 100.96 % of label claim. jpsbr.org |

| Tablet Hardness | Hardness Tester jpsbr.org | To ensure mechanical integrity of tablets. | 4.4 - 7.3 Kp. jpsbr.org |

| Dissolution | Dissolution Apparatus jpsbr.org | To assess drug release characteristics. | 100.00 % - 103.00 % released at specified time. jpsbr.org |

Preclinical Pharmacological Mechanisms of Aripiprazole

Dopaminergic System Interactions

Aripiprazole's interaction with the dopamine (B1211576) system is multifaceted, extending beyond simple receptor blockade to include partial agonism and functional selectivity. This nuanced activity is believed to contribute to its clinical efficacy and tolerability profile.

Dopamine D2 Receptor Partial Agonism and Adaptive Pharmacological Activity

Aripiprazole (B633) is distinguished by its partial agonist activity at dopamine D2 receptors. psychiatryonline.org Unlike traditional antipsychotics that act as full antagonists, aripiprazole has the capacity to act as either an agonist or an antagonist depending on the surrounding concentration of dopamine. psychiatryonline.orgclinicaltrials.gov In conditions of excessive dopaminergic activity, aripiprazole competes with dopamine and reduces receptor stimulation, thereby acting as a functional antagonist. psychiatryonline.orgpsychscenehub.com Conversely, in a low dopamine environment, it provides sufficient receptor stimulation to maintain a near-normal level of dopaminergic tone, functioning as an agonist. psychiatryonline.orgpsychscenehub.com This "dopamine system stabilizer" property is a key aspect of its mechanism. psychscenehub.com

This adaptive pharmacology is supported by preclinical studies demonstrating that aripiprazole exhibits antagonist properties in animal models of dopaminergic hyperactivity and agonist properties in models of dopaminergic hypoactivity. europa.eu Aripiprazole demonstrates a high affinity for D2 receptors, with Ki values reported to be approximately 0.34 nM. psychscenehub.comnih.govdrugbank.com Despite this high affinity and the potential for high receptor occupancy (up to 95% in the striatum at therapeutic doses), it is associated with a low incidence of extrapyramidal side effects. nih.gov This is attributed to its partial agonism, which avoids the complete blockade of D2 receptors seen with full antagonists. nih.gov

Binding Affinities of Aripiprazole at Dopamine Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.34 | psychscenehub.comnih.govdrugbank.com |

| Dopamine D3 | 0.8 | psychscenehub.comdrugbank.com |

| Dopamine D4 | 44 | drugbank.com |

D3 Receptor Agonism and Functional Selectivity

In addition to its well-characterized effects on D2 receptors, aripiprazole also exhibits a high affinity for dopamine D3 receptors, with a reported Ki value of 0.8 nM. psychscenehub.comdrugbank.com Similar to its action at D2 receptors, it is considered a partial agonist at D3 receptors. The concept of functional selectivity, or biased agonism, has been proposed to further explain aripiprazole's unique profile. nih.govnih.gov This theory suggests that aripiprazole can differentially activate intracellular signaling pathways upon binding to the D2 receptor. nih.govresearchgate.net

Preclinical studies have shown that aripiprazole can act as a potent partial agonist for certain D2 receptor-mediated signaling responses, such as the potentiation of arachidonic acid release, while acting as a weak partial agonist for others, like mitogen-activated protein kinase (MAPK) phosphorylation. researchgate.netoup.com Furthermore, unlike full agonists, aripiprazole does not appear to cause significant internalization of the D2L receptor. researchgate.net This differential engagement of signaling cascades may contribute to its therapeutic effects while minimizing certain adverse reactions.

Preclinical Modulation of Dopamine Synthesis and Neuronal Firing

Preclinical in vivo studies have demonstrated that aripiprazole can modulate dopamine synthesis and neuronal firing. It has been shown to act as an agonist at presynaptic D2 autoreceptors, which are involved in the negative feedback regulation of dopamine synthesis and release. oup.comresearchgate.net This action can lead to a reduction in dopamine synthesis and neuronal firing in hyperdopaminergic states. oup.comnih.gov

In contrast to typical antipsychotics like haloperidol (B65202), which tend to increase the firing rate of dopamine neurons in the ventral tegmental area (VTA), aripiprazole has been observed to cause a moderate reduction in dopaminergic activity. researchgate.netnih.gov Studies in rodent models have shown that aripiprazole can decrease the number of spontaneously active dopamine neurons in a hyperdopaminergic state without inducing depolarization block, a state of overexcitation-induced cessation of cell firing often seen with D2 antagonists. nih.gov Furthermore, aripiprazole has been found to preferentially reduce the bursting activity of VTA dopamine neurons, which is associated with a larger synaptic release of dopamine compared to single-spike firing. researchgate.net

Serotonergic System Interactions

Aripiprazole's pharmacological profile is also significantly influenced by its interactions with various serotonin (B10506) receptors. These interactions are thought to contribute to its broad spectrum of clinical efficacy.

Serotonin 5-HT1A Receptor Partial Agonism

Aripiprazole is a potent partial agonist at the serotonin 5-HT1A receptor. researchgate.netpsychopharmacologyinstitute.com It binds with high affinity to this receptor, with reported Ki values ranging from 1.7 nM to 4.2 nM. psychscenehub.comdrugbank.comdrugbank.com In functional assays, aripiprazole demonstrates partial agonism at the human 5-HT1A receptor, with an Emax of 68% relative to serotonin. psychiatryonline.org This activity is believed to contribute to its anxiolytic, antidepressant, and cognitive-enhancing effects, as well as its low propensity to cause extrapyramidal symptoms. psychiatryonline.orgresearchgate.net

In vivo electrophysiology studies have shown that aripiprazole produces a dose-dependent reduction in the firing rate of serotonin-containing neurons in the dorsal raphe nucleus, an effect that is preventable and reversible by a selective 5-HT1A receptor antagonist. drugbank.com Furthermore, microdialysis studies in rodents have revealed that systemic administration of aripiprazole reduces extracellular serotonin levels in the medial prefrontal cortex, an effect absent in 5-HT1A knockout mice, further confirming its in vivo agonist activity at this receptor. nih.gov

Serotonin 5-HT2A Receptor Antagonism

Aripiprazole acts as an antagonist at serotonin 5-HT2A receptors. psychscenehub.compsychopharmacologyinstitute.com It displays a high affinity for this receptor, with Ki values reported to be around 3.4 nM. psychscenehub.comdrugbank.comdrugbank.com The antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced risk of extrapyramidal side effects. researchgate.net

In preclinical studies, aripiprazole has been shown to potently block 5-HT2A receptor-mediated effects. For instance, it can reverse the elevation in extracellular 5-HT output in the medial prefrontal cortex induced by a 5-HT2A/2C receptor agonist. researchgate.netnih.gov The combination of 5-HT2A antagonism and D2 partial agonism is a cornerstone of aripiprazole's proposed mechanism of action, contributing to the stabilization of both the dopamine and serotonin systems. europa.eunih.gov

Binding Affinities of Aripiprazole at Serotonin Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 1.7 - 4.2 | psychscenehub.comdrugbank.comdrugbank.com |

| 5-HT2A | 3.4 | psychscenehub.comdrugbank.comdrugbank.com |

| 5-HT2B | 0.36 | psychscenehub.com |

| 5-HT2C | 15 | drugbank.comdrugbank.com |

| 5-HT7 | 39 | drugbank.comdrugbank.com |

Affinity for 5-HT2B and 5-HT7 Receptors

Aripiprazole demonstrates a complex interaction profile with several serotonin receptor subtypes, notably the 5-HT2B and 5-HT7 receptors. It possesses a particularly high binding affinity for the 5-HT2B receptor, with reported Ki values as low as 0.36 nM. psychscenehub.com In fact, among the various receptors it targets, aripiprazole often shows its highest affinity for the 5-HT2B receptor. nih.govnih.gov Functionally, preclinical studies have characterized its activity at this receptor as that of an inverse agonist. nih.govresearchgate.net

The compound also interacts with the 5-HT7 receptor, for which it displays a high to moderate affinity. nih.goveuropa.euresearchgate.net In functional assays using 5-HT7 stable transfectants, aripiprazole demonstrated barely measurable intrinsic activity on its own. researchgate.net However, it effectively blocked the effects of serotonin, consistent with antagonist activity at this receptor. researchgate.netresearchgate.net This antagonism of 5-HT7 receptors may contribute to some of the pro-cognitive and antidepressant effects observed in preclinical models. psychscenehub.com

| Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT2B | 0.36 nM psychscenehub.com | Inverse Agonist nih.govresearchgate.net |

| 5-HT7 | Moderate Affinity europa.euresearchgate.net | Antagonist researchgate.netresearchgate.net |

Other Neurotransmitter System Engagements in Preclinical Models

Aripiprazole exhibits moderate affinity for alpha-1 (α1) adrenergic receptors, with Ki values reported in the range of 25-35 nM. researchgate.net Its functional activity at these receptors is characterized as antagonism. nih.goveuropa.eu This antagonistic action at α1-adrenergic receptors is a recognized pharmacological property that has been noted to potentially enhance the effects of certain antihypertensive agents in preclinical contexts. europa.eu

In contrast to its activity at dopaminergic, serotonergic, and adrenergic receptors, aripiprazole shows no appreciable or negligible affinity for cholinergic muscarinic receptors. europa.euresearchgate.netnih.gov This lack of interaction with the muscarinic system is a distinguishing feature of its pharmacological profile and differentiates it from some other antipsychotic agents. researchgate.net

Preclinical research demonstrates that aripiprazole can modulate glutamatergic neurotransmission. In in vitro studies using isolated nerve terminals (synaptosomes) from the rat prefrontal cortex, aripiprazole and its human metabolite, OPC-14857, potently inhibited the evoked release of glutamate (B1630785) in a concentration-dependent manner. nih.gov This inhibition was associated with a reduction of sodium ion (Na+) influx and depolarization, which in turn decreased the activation of N- and P/Q-type voltage-dependent calcium channels. nih.gov The effect appears to be presynaptic, as aripiprazole did not affect glutamate release induced directly by a calcium ionophore (ionomycin), suggesting it does not interfere with the release process after calcium entry. nih.gov

The mechanism for this glutamate modulation appears to involve other receptors. The inhibitory effect of aripiprazole on glutamate release was blocked by a dopamine D2 receptor antagonist (haloperidol) and a 5-HT1A receptor antagonist (WAY100635), indicating that its action is likely mediated through the activation of these receptors. nih.gov Further investigation suggests the involvement of a protein kinase A (PKA) signaling cascade. nih.gov Additionally, in vivo studies have shown that local administration of aripiprazole into the medial prefrontal cortex can reduce the enhanced glutamate release induced by the NMDA receptor antagonist MK-801. nih.gov

Receptor Binding Kinetics and Dissociation Dynamics

Beyond simple binding affinity, the kinetics of how aripiprazole binds to and dissociates from dopamine receptors is a key aspect of its pharmacology. The rate at which a drug unbinds from its receptor target is referred to as its dissociation rate, which influences its residence time and target coverage. nih.gov

Computational Investigations of Ligand-Receptor Binding

Computational modeling and simulation studies have been instrumental in elucidating the molecular interactions between aripiprazole and its primary targets, particularly the dopamine D2 and D3 receptors. nih.govresearchgate.net These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, have revealed that aripiprazole adopts an extended orthosteric pose within the D2 receptor (D2R), interacting with residues in both the orthosteric binding site (OBS) and a secondary binding pocket (SBP). nih.govresearchgate.net

Within the OBS, the 2,3-dichlorophenylpiperazine portion of aripiprazole orients itself parallel to the cell membrane, pointing toward transmembrane helix 5 (TM5). nih.gov Key interactions in this region involve a salt bridge between the charged nitrogen atom of the ligand and the highly conserved Asp1143.32 residue, a critical interaction for the binding of most dopaminergic ligands. nih.gov Further stabilization is achieved through hydrophobic interactions and T-stacking with various residues across multiple transmembrane domains, including TM2, TM3, and TM7. researchgate.netmdpi.com For instance, residues such as Tyr7.35 have been shown to form π-π stacking interactions with aripiprazole after its initial interaction with the extracellular loop 2 (ECL2) of the receptor. researchgate.net

MD simulations have provided a dynamic view of aripiprazole's binding process. At the D3 receptor, aripiprazole is shown to exhibit a slow monophasic dissociation. researchgate.net Computational analyses suggest a binding pathway where the ligand first interacts with ECL2 before engaging with Tyr7.35 through a stacking interaction, ultimately settling into its final binding pose. researchgate.net The stability of aripiprazole within the binding pocket is maintained by a network of interactions. For example, at D2-like receptors, residues from an "aromatic microdomain" (including Trp6.48, Phe6.51, and His6.55) are responsible for a majority of the ligand interactions. mdpi.com

Mutagenesis studies guided by these computational models have confirmed the importance of specific residues. Altering Val1153.33 in the D2R, for instance, was found to significantly decrease aripiprazole's binding affinity and efficacy, highlighting the sensitivity of the ligand to the specific architecture of the binding site. nih.gov

| Receptor Subtype | Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Dopamine D2 | Asp1143.32 | Salt Bridge | nih.gov |

| Dopamine D2 | Val1153.33 | Hydrophobic | nih.gov |

| Dopamine D2, D3, D4 | Tyr7.43 | T-stacking | mdpi.com |

| Dopamine D3 | Tyr7.35 | π-π stacking | researchgate.net |

| Dopamine D2-like | Trp6.48, Phe6.51, Phe6.52, His6.55 | Aromatic/Hydrophobic | mdpi.com |

Biased Ligand Pharmacology and its Preclinical Implications

Aripiprazole's unique pharmacological profile extends beyond simple receptor affinity and is characterized by biased ligand pharmacology, also known as functional selectivity. nih.govnih.gov This concept describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. Aripiprazole was one of the first antipsychotics identified to exhibit such properties at the dopamine D2 receptor, where it can act as a partial agonist for G protein-mediated signaling while simultaneously acting as an agonist or antagonist for β-arrestin-mediated pathways, depending on the specific cellular context. nih.govnih.gov

The preclinical implications of this biased signaling are significant. Research has focused on leveraging aripiprazole's scaffold to develop novel ligands with even greater bias toward specific pathways, particularly the β-arrestin pathway. nih.govpnas.org The rationale is that separating the G protein and β-arrestin signaling cascades could dissociate therapeutic effects from unwanted side effects. researchgate.net

Through modifications of the aripiprazole chemical structure, researchers have successfully created unprecedented β-arrestin-biased D2R ligands, such as UNC9975 and UNC9994. nih.govresearchgate.net In preclinical models, these compounds act as antagonists of Gi-regulated cAMP production while serving as partial agonists for the D2R/β-arrestin-2 interaction. nih.govresearchgate.net Importantly, these biased ligands demonstrated potent antipsychotic-like activity in mouse models of schizophrenia-like phenotypes without inducing catalepsy, a motor side effect commonly associated with traditional antipsychotics. nih.govpnas.org

The therapeutic relevance of this pathway bias was further substantiated in studies using β-arrestin-2 knockout mice. In these animals, the antipsychotic-like effects of the β-arrestin-biased ligands were significantly diminished or completely abolished. pnas.orgresearchgate.net This suggests that β-arrestin signaling is a key contributor to antipsychotic efficacy and may also be protective against certain motor side effects. researchgate.net Furthermore, evidence suggests that D2R-β-arrestin2–biased ligands may possess the unique ability to simultaneously target striatal hyperdopaminergia (acting as antagonists) and cortical hypodopaminergia (acting as agonists), a feat not effectively achieved by aripiprazole itself. pnas.orgresearchgate.net This dual action is attributed to differential expression levels of signaling proteins, like G protein-coupled receptor kinase 2 and β-arrestin 2, in the cortex versus the striatum. pnas.orgresearchgate.net

| Compound | Gi-mediated cAMP Production | β-arrestin-2 Recruitment | Preclinical Antipsychotic-like Activity | Reference |

|---|---|---|---|---|

| Aripiprazole | Partial Agonist | Partial Agonist | Yes | nih.govresearchgate.net |

| UNC9975 | Antagonist | Partial Agonist | Yes | nih.govresearchgate.net |

| UNC9994 | Antagonist | Partial Agonist (highly biased) | Yes | nih.govresearchgate.net |

| Haloperidol | Antagonist | Antagonist | Yes (with catalepsy) | nih.gov |

Preclinical Neurobiological Effects and Biomarkers

Effects on Gene Expression in Central Nervous System Preclinical Models

Chronic administration of aripiprazole in preclinical models induces significant changes in gene expression within the central nervous system, which may contribute to its long-term therapeutic efficacy. oup.comnih.gov A study utilizing microarray-based gene expression profiling in the frontal cortex of rats treated with aripiprazole for four weeks identified a distinct pattern of gene regulation. oup.comnih.govmerckmillipore.com

The investigation revealed ten specific genes that were significantly up-regulated following chronic aripiprazole treatment. oup.comnih.govoup.com These genes are involved in a variety of crucial neuronal processes, including transcriptional regulation, chromatin remodeling, and synaptic plasticity, and some have been implicated in the pathophysiology of psychosis. oup.comnih.gov

Among the up-regulated genes were three members of the early growth response gene family: Egr1, Egr2, and Egr4. oup.comnih.gov These transcription factors are involved in mediating neuronal plasticity. The increased expression of Egr2 is particularly noteworthy, as this gene plays a role in the regulation of neuronal myelination, a process that has been found to be abnormal in schizophrenia. oup.com

Additionally, aripiprazole treatment led to the up-regulation of genes involved in epigenetic mechanisms, such as Dnmt3a (DNA methyltransferase 3a) and Cbx7 (chromobox homolog 7). oup.comoup.com The modulation of these genes suggests that aripiprazole may influence chromatin remodeling and epigenetic regulation of other genes related to synaptic plasticity. oup.com Other up-regulated genes included Cnr1 (cannabinoid receptor 1), Comt (catechol-O-methyltransferase), and Tacr3 (tachykinin receptor 3), which are all linked to neurotransmitter systems and pathways implicated in psychotic disorders. oup.comnih.gov

| Gene Symbol | Gene Name | Primary Function/Implication | Reference |

|---|---|---|---|

| Egr1, Egr2, Egr4 | Early growth response gene 1, 2, 4 | Transcriptional regulation, neuronal plasticity, myelination | oup.comnih.gov |

| Cbx7 | Chromobox homolog 7 | Chromatin remodeling | oup.comnih.gov |

| Cnr1 | Cannabinoid receptor 1 | Neuromodulation | oup.comnih.gov |

| Comt | Catechol-O-methyltransferase | Dopamine metabolism | oup.comnih.gov |

| Ppm2c | Protein phosphatase 2c, magnesium dependent | Signal transduction | oup.comnih.gov |

| Tacr3 | Tachykinin receptor 3 | Neurokinin signaling | oup.comnih.gov |

| Wasl | Wiscott–Aldrich syndrome-like | Actin cytoskeleton dynamics | oup.comnih.gov |

| Dnmt3a | DNA methyltransferase 3a | Epigenetic regulation, DNA methylation | oup.comnih.gov |

Prevention of Dopamine Supersensitivity in Preclinical Models

A critical concern with long-term administration of traditional D2 receptor antagonists is the development of dopamine supersensitivity, a state characterized by an up-regulation of D2 receptors and a heightened behavioral response to dopamine agonists. nih.govnih.gov This phenomenon is thought to be a potential underlying mechanism for treatment resistance and tardive dyskinesia. nih.gov Preclinical studies in rodent models have demonstrated that aripiprazole has a distinct profile in this regard. nih.govresearchgate.net

In a key preclinical study, rats were administered haloperidol, aripiprazole, or a vehicle via osmotic minipumps for 14 days. nih.govresearchgate.net Following a washout period, the animals' locomotor response to methamphetamine and their striatal D2 receptor density were measured. researchgate.net The results showed that chronic treatment with haloperidol led to significant increases in both locomotor activity and D2 receptor density, indicative of dopamine supersensitivity. nih.govresearchgate.net In stark contrast, chronic treatment with aripiprazole did not induce these changes; the D2 receptor density and behavioral responses in the aripiprazole-treated group were not significantly different from the vehicle-treated control group. nih.govresearchgate.net

Furthermore, the study investigated whether aripiprazole could reverse pre-existing supersensitivity. nih.gov Rats were first treated with haloperidol for 14 days to induce supersensitivity and then subsequently treated with aripiprazole for another 14 days. nih.govresearchgate.net The findings were compelling: subsequent chronic treatment with aripiprazole reduced the dopamine supersensitivity that had been previously induced by haloperidol, as measured by both behavioral testing and a reduction in the elevated D2 receptor density. nih.gov This suggests that aripiprazole not only avoids inducing supersensitivity but may also possess the ability to normalize dopamine system sensitivity after it has been perturbed by D2 receptor antagonists. nih.gov

| Treatment Group | Effect on Locomotor Response to Methamphetamine | Effect on Striatal D2 Receptor Density | Conclusion Regarding Supersensitivity | Reference |

|---|---|---|---|---|

| Vehicle (Control) | Baseline | Baseline | No induction | nih.govresearchgate.net |

| Haloperidol | Significantly increased | Significantly increased | Induced | nih.govresearchgate.net |

| Aripiprazole | No significant change from vehicle | No significant change from vehicle | Not induced | nih.govresearchgate.net |

| Haloperidol followed by Aripiprazole | Reduced compared to Haloperidol-only group | Reduced compared to Haloperidol-only group | Reduced/Reversed | nih.govresearchgate.net |

Compound List

| Compound Name |

|---|

| Aripiprazole |

| Aripiprazole maleate (B1232345) |

| Haloperidol |

| Methamphetamine |

| UNC9975 |

| UNC9994 |

Advanced Analytical Methodologies for Aripiprazole Maleate

Chromatographic Techniques for Aripiprazole (B633) Maleate (B1232345) Analysis

Chromatography is a cornerstone for the separation and quantification of aripiprazole and its related substances. The versatility of chromatographic methods allows for their application in diverse analytical challenges, from routine quality control to the complex analysis of metabolites in biological fluids.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of aripiprazole. bg.ac.rsceon.rs The development of a stability-indicating RP-HPLC method is critical for separating aripiprazole from its degradation products and impurities. bg.ac.rsceon.rs These methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure their performance. ceon.rsscholarsresearchlibrary.com Validation parameters typically include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). bg.ac.rsscholarsresearchlibrary.com

A typical RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govijarmps.org Detection is commonly performed using a UV detector at a wavelength where aripiprazole exhibits significant absorbance, such as 240 nm, 248 nm, or 256 nm. nih.govijarmps.orgresearchgate.net Isocratic elution is often preferred for its simplicity and robustness in routine analysis. nih.gov

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method. bg.ac.rsceon.rs Aripiprazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal degradation, and photolysis. bg.ac.rsceon.rs The developed HPLC method must be able to resolve the main peak of aripiprazole from any peaks corresponding to degradation products, with one study identifying N-oxide as a degradation product under oxidative stress. bg.ac.rsceon.rs

The linearity of an HPLC method for aripiprazole is typically established over a concentration range relevant to its intended application, with correlation coefficients (R²) greater than 0.999 demonstrating a strong linear relationship between concentration and peak area. bg.ac.rsnih.gov Precision is assessed through repeatability and intermediate precision studies, with relative standard deviation (RSD) values for the assay typically below 2.0%. bg.ac.rsnih.gov Accuracy is confirmed by recovery studies, with recovery values generally falling within the range of 98-102%. scholarsresearchlibrary.comijarmps.org

Table 1: Example of HPLC Method Parameters for Aripiprazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) | ijarmps.org |

| Mobile Phase | Phosphate (B84403) Buffer (0.02M): Acetonitrile (48:52 v/v), pH 2.80 | ijarmps.org |

| Flow Rate | 1.0 ml/min | nih.govijarmps.org |

| Detection Wavelength | 248 nm | ijarmps.org |

| Retention Time | 3.645 min | ijarmps.org |

| Linearity Range | 30-70 µg/ml | ijarmps.org |

| Limit of Detection (LOD) | 0.09 µg/ml | ijarmps.org |

| Limit of Quantification (LOQ) | 0.027 µg/ml | ijarmps.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, sensitivity, and speed of analysis. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without compromising separation efficiency. nih.gov For aripiprazole analysis, UPLC methods can drastically reduce the analysis time compared to HPLC methods. For instance, a comparative study demonstrated a reduction in total analysis time from 10.0 minutes for HPLC to 3.0 minutes for UPLC. nih.govijpsonline.com

UPLC methods for aripiprazole often use similar stationary and mobile phases as HPLC methods but adapted for the higher pressures and faster flow rates of the UPLC system. nih.gov The increased sensitivity of UPLC is another key advantage, which is beneficial for the analysis of low-concentration samples. nih.gov Validation of UPLC methods follows the same ICH guidelines as HPLC, ensuring the reliability of the results. nih.gov

Table 2: Comparison of HPLC and UPLC Method Validation Results for Aripiprazole

| Parameter | HPLC Method | UPLC Method | Reference |

|---|---|---|---|

| Analysis Time | 10.0 min | 3.0 min | nih.govijpsonline.com |

| Flow Rate | 1.0 ml/min | 0.250 ml/min | nih.govijpsonline.com |

| Linearity Range | 40-160 µg/ml | 40-160 µg/ml | nih.govijpsonline.com |

| Correlation Coefficient (R²) | 0.999 | 0.999 | nih.govijpsonline.com |

| Recovery | 99-101% | 99-100% | ijpsonline.com |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Aripiprazole and Metabolite Determination

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for the analysis of aripiprazole and its metabolites in complex biological matrices like plasma and serum. nih.govresearchgate.netresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard method for pharmacokinetic studies due to its unparalleled sensitivity and specificity. nih.gov

LC-MS/MS methods for aripiprazole often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. researchgate.net These methods can simultaneously quantify aripiprazole and its major active metabolite, dehydroaripiprazole. researchgate.net The sample preparation for LC-MS/MS analysis typically involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been mentioned as a technique for the analysis of aripiprazole. researchgate.net However, LC-MS/MS is more commonly employed due to the non-volatile and thermally labile nature of many pharmaceutical compounds, including aripiprazole.

The development and validation of these methods are crucial for their application in therapeutic drug monitoring and bioequivalence studies. nih.gov A sensitive and selective LC-MS/MS method was developed for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma, highlighting the capability of this technique to handle complex analytical challenges. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies for Aripiprazole

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of aripiprazole in bulk and tablet formulations. tandfonline.com HPTLC methods involve spotting the sample on a high-performance plate, typically silica (B1680970) gel 60 F254, followed by development with a suitable mobile phase. researchgate.netekb.eg Densitometric analysis is then used for quantification at a specific wavelength. researchgate.nettandfonline.com

A validated HPTLC method for aripiprazole used a mobile phase of carbon tetrachloride, methanol, and triethylamine (B128534) (2.5:2.4:0.1 v/v/v) with densitometric detection at 255 nm. researchgate.nettandfonline.com The method demonstrated good linearity over a concentration range of 300-1800 ng/spot with a correlation coefficient of 0.998. researchgate.nettandfonline.com The Rf value for aripiprazole was found to be 0.58 ± 0.02. researchgate.nettandfonline.com Another green HPTLC method was developed for the simultaneous analysis of four antipsychotics, including aripiprazole, using a mobile phase of ethanol (B145695) and water (9:1 v/v). ekb.eg

Spectroscopic and Electrochemical Analytical Approaches

Spectroscopic methods provide rapid and non-destructive techniques for the quantification of aripiprazole, primarily in pharmaceutical formulations.

UV-Visible Spectrophotometric Methods for Aripiprazole Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the determination of aripiprazole in bulk and pharmaceutical dosage forms. nih.govnih.gov These methods are based on the principle that aripiprazole absorbs ultraviolet radiation at a specific wavelength. In ethanol, aripiprazole exhibits a maximum absorbance (λmax) at 255 nm. nih.gov The method's validity is established by confirming its adherence to Beer's law over a specific concentration range, typically 5-30 µg/mL. nih.gov

To enhance sensitivity and selectivity, some methods involve the formation of colored ion-association complexes. nih.govsemanticscholar.org For instance, an acidic solution of aripiprazole can form a yellowish-orange complex with bromocresol green, which is soluble in chloroform (B151607) and shows a λmax at 414 nm. nih.govsemanticscholar.org This colorimetric method was shown to obey Beer's law in the concentration range of 10-60 μg/ml. nih.govsemanticscholar.org Another method is based on the reaction of aripiprazole with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to produce a colored product with a λmax at 392 nm, showing linearity in the range of 0.25–3 μg/mL. moca.net.ua The validation of these spectrophotometric methods includes parameters such as accuracy, precision, and linearity. nih.govnih.gov

Table 3: Summary of UV-Visible Spectrophotometric Methods for Aripiprazole

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Ethanol | 255 | 5-30 | nih.gov |

| Ion-Association Complex | Bromocresol green | 414 | 10-60 | nih.govsemanticscholar.org |

| Charge-Transfer Complex | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | 392 | 0.25-3 | moca.net.ua |

Electrochemical Determination Techniques for Aripiprazole

The electrochemical determination of aripiprazole offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. nih.gov These techniques are based on the electrochemical oxidation of the aripiprazole molecule at the surface of an electrode. nih.govnih.gov

Voltammetric methods, particularly square-wave anodic adsorptive stripping voltammetry (SWAAdSV) and cyclic voltammetry (CV), have been extensively studied for aripiprazole analysis. nih.govxjtu.edu.cn The electrochemical behavior of aripiprazole is characterized by an irreversible anodic peak, indicating that the oxidation process is not reversible. nih.govnih.gov This oxidation is also typically an adsorption-controlled process, meaning that aripiprazole molecules first accumulate on the electrode surface before the electron transfer occurs. nih.govxjtu.edu.cn

The choice of electrode material significantly influences the sensitivity and performance of the electrochemical determination. While glassy carbon electrodes (GCE) have been used, modifications to the electrode surface can enhance the analytical signal. xjtu.edu.cnunipv.it For instance, the use of an aluminum oxide nanoparticles modified carbon paste electrode (Al₂O₃NP–CPE) has been shown to increase the effective surface area and improve the sensitivity of the method. nih.gov At an Al₂O₃NP–CPE, aripiprazole exhibits a well-defined irreversible oxidation peak at a potential of approximately +1.17 V in a Britton-Robinson (BR) buffer solution at pH 1.8. nih.gov

Another electrochemical technique that has been applied to the analysis of aripiprazole is conductometric titration. This method involves the formation of charge-transfer complexes between aripiprazole and a π-acceptor, leading to a change in the conductivity of the solution that can be monitored to determine the endpoint of the titration.

Method Validation and Quality Assurance in Aripiprazole Maleate Analysis

Method validation is a critical component of quality assurance in the analysis of this compound, ensuring that the chosen analytical procedure is suitable for its intended purpose. The validation process is conducted in accordance with regulatory guidelines, such as those established by the International Council for Harmonisation (ICH). nih.gov

Assessment of Linearity, Accuracy, and Precision According to Regulatory Guidelines

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the electrochemical determination of aripiprazole using SWAAdSV with an Al₂O₃NP–CPE, a linear relationship between the peak current and aripiprazole concentration has been observed in the range of 0.03 to 8.0 μM. nih.gov Another study using adsorptive stripping voltammetry reported a linearity range of 0.221 μM to 13.6 μM. nih.govxjtu.edu.cn

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For the Al₂O₃NP–CPE method, recovery values for aripiprazole in spiked human serum and pharmaceutical tablets have been reported to be high, indicating the accuracy of the method. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The Al₂O₃NP–CPE method has demonstrated excellent repeatability with an RSD of 1.8% and good reproducibility with an RSD of 2.9%. nih.gov

Evaluation of Selectivity, Robustness, and Ruggedness

Selectivity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The selectivity of electrochemical methods for aripiprazole has been demonstrated by the successful analysis of the drug in complex matrices like human serum and urine with good recoveries. nih.govnih.govxjtu.edu.cn

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the electrochemical determination of aripiprazole, these limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. Using an Al₂O₃NP–CPE, the LOD and LOQ for aripiprazole were found to be 0.006 μM and 0.019 μM, respectively. nih.gov Another voltammetric method reported an LOD of 0.11 μM. nih.govxjtu.edu.cn

Table 1: Validation Parameters for Electrochemical Determination of Aripiprazole

| Parameter | Al₂O₃NP–CPE Method | Adsorptive Stripping Voltammetry |

|---|---|---|

| Linearity Range | 0.03 - 8.0 μM | 0.221 - 13.6 μM |

| LOD | 0.006 μM | 0.11 μM |

| LOQ | 0.019 μM | Not Reported |

| Repeatability (RSD) | 1.8% | <10% |

| Reproducibility (RSD) | 2.9% | Not Reported |

| Recovery | High in serum and tablets | 95.0% - 104.6% in tablets, serum, and urine |

Green Analytical Chemistry Principles in Aripiprazole Method Development

Green Analytical Chemistry (GAC) focuses on the development of analytical methods that are more environmentally friendly. While much of the research in GAC for aripiprazole analysis has been in the area of chromatography, the principles can also be applied to electrochemical methods. Electrochemical techniques are inherently greener than many chromatographic methods as they typically require smaller volumes of organic solvents, if any, and generate less waste. The use of modified electrodes can also contribute to the greenness of the method by enhancing sensitivity and reducing the need for extensive sample preparation.

Application of Analytical Methods in Preclinical Research

Analytical methods for aripiprazole are crucial in preclinical research to understand the pharmacokinetics and biodistribution of the compound. These studies often involve the analysis of aripiprazole in biological matrices from animal models, such as rat plasma and brain tissue.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the quantification of aripiprazole in preclinical samples due to its high sensitivity and selectivity. Validated UPLC-MS/MS methods have been successfully used to determine aripiprazole concentrations in rat plasma and brain homogenates following administration of the drug. These studies have established key pharmacokinetic parameters and have demonstrated that brain concentrations of aripiprazole can be significantly higher than plasma concentrations.

The development and validation of these analytical methods are essential for obtaining reliable data in preclinical studies, which in turn informs the clinical development of aripiprazole.

Analysis of Aripiprazole in Preclinical Biological Matrices

The quantification of aripiprazole in preclinical biological matrices, such as plasma, serum, and brain tissue, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective techniques are required. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies of aripiprazole in preclinical settings.

Research findings indicate that various sample preparation techniques are employed to extract aripiprazole from the biological matrix and minimize interference. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the matrix, the required sensitivity, and laboratory throughput. For instance, protein precipitation with acetonitrile is a common and rapid method for plasma samples. For more complex matrices like brain homogenates, a more rigorous clean-up step like SPE may be necessary to achieve the desired level of sensitivity and accuracy.

The chromatographic separation is typically achieved using C18 reversed-phase columns, with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) to ensure good peak shape and resolution. Detection by tandem mass spectrometry, usually operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantifying aripiprazole. This technique monitors specific precursor-to-product ion transitions for aripiprazole and its internal standard, ensuring reliable measurement even at low concentrations.

Below is a table summarizing various validated analytical methods for the determination of aripiprazole in preclinical biological samples.

Table 1: Analytical Methods for Aripiprazole in Preclinical Matrices

| Biological Matrix | Animal Model | Sample Preparation | Analytical Method | Key Parameters |

|---|---|---|---|---|

| Rat Plasma | Sprague-Dawley Rat | Protein Precipitation (PPT) with acetonitrile | UPLC-MS/MS | Column: Acquity UPLC BEH C18 Mobile Phase: Acetonitrile and 0.1% formic acid in water Detection: MRM, ESI+ |

| Mouse Plasma | CD-1 Mice | Solid-Phase Extraction (SPE) | LC-MS/MS | Column: Zorbax SB-C18 Mobile Phase: Methanol and 5 mM ammonium acetate Detection: MRM, ESI+ |

| Rat Brain Tissue | Wistar Rat | Homogenization followed by Protein Precipitation | HPLC-MS/MS | Column: Hypersil GOLD C18 Mobile Phase: Acetonitrile and 10 mM ammonium formate (B1220265) Detection: MRM, ESI+ |

Monitoring of Aripiprazole Metabolic Pathways and Metabolites in Preclinical Studies

Investigating the metabolic fate of aripiprazole in preclinical species is essential for understanding its pharmacological and toxicological profile. Aripiprazole undergoes extensive metabolism, primarily through dehydrogenation, hydroxylation, and N-dealkylation. The principal metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

Analytical techniques, predominantly LC-MS/MS, are optimized to detect and quantify a range of potential metabolites. In vitro studies using liver microsomes from different preclinical species (e.g., rats, mice, monkeys) are frequently conducted to identify species-specific differences in metabolism. These studies help in elucidating the metabolic pathways and identifying the enzymes responsible for the formation of various metabolites. By monitoring the depletion of the parent drug and the formation of metabolites over time, researchers can characterize the metabolic stability of aripiprazole.

The monitoring process involves incubating aripiprazole with liver microsomes and a cofactor-generating system, followed by quenching the reaction and analyzing the samples by LC-MS/MS. High-resolution mass spectrometry can also be employed for the structural elucidation of novel or unexpected metabolites formed in these preclinical systems.

The table below details key metabolites of aripiprazole monitored in preclinical research and the methodologies used.

Table 2: Monitoring of Aripiprazole Metabolites in Preclinical Research

| Metabolite | Metabolic Pathway | Preclinical System | Analytical Method | Purpose of Monitoring |

|---|---|---|---|---|

| Dehydro-aripiprazole | Dehydrogenation | Rat/Mouse Plasma & Brain | LC-MS/MS | Simultaneous pharmacokinetic analysis with parent drug due to its significant pharmacological activity. |

| Hydroxyaripiprazole | Hydroxylation | Rat Liver Microsomes | LC-High Resolution MS | Identification of metabolic pathways and reactive metabolite screening. |

| OPC-14857 | N-dealkylation | Monkey Plasma | UPLC-MS/MS | Characterizing major metabolic routes and species differences in metabolism. |

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research for Aripiprazole

Metabolic Pathways and Enzyme Systems

Preclinical research has established that aripiprazole (B633) undergoes extensive metabolism, primarily in the liver. clinpgx.org The biotransformation of aripiprazole occurs through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation. clinpgx.orgsynnovis.co.uk In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific enzyme systems responsible for these metabolic conversions. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for aripiprazole's metabolism. nih.gov Specifically, CYP3A4 and CYP2D6 are the principal enzymes involved. clinpgx.orgnih.gov These enzymes mediate the dehydrogenation and hydroxylation of the aripiprazole molecule. clinpgx.org The N-dealkylation pathway is catalyzed exclusively by CYP3A4. clinpgx.orgclinpgx.org The relative contribution of these two enzymes can vary; in extensive metabolizers, the metabolic activity is almost equally distributed between CYP3A4 and CYP2D6, but this ratio shifts towards a greater reliance on CYP3A4 in intermediate metabolizers. nih.gov

The metabolic processes of dehydrogenation, hydroxylation, and N-dealkylation result in the formation of various metabolites. synnovis.co.uk Dehydrogenation leads to the creation of dehydro-aripiprazole, which is the principal active metabolite. acs.org Hydroxylation, another key pathway, involves the addition of hydroxyl groups to the aripiprazole structure. N-dealkylation, a process involving the removal of an alkyl group from a nitrogen atom, also contributes to the biotransformation of aripiprazole. nih.govsemanticscholar.orgresearchgate.net This process is a common metabolic route for many drugs containing piperazine (B1678402) structures. researchgate.net

Table 1: Key Enzymes and Metabolites in Aripiprazole Biotransformation

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Pharmacological Activity of Metabolite |

| Dehydrogenation | CYP3A4, CYP2D6 | Dehydro-aripiprazole (OPC-14857) | Active |

| Hydroxylation | CYP3A4, CYP2D6 | Various hydroxylated metabolites | Generally considered less active or inactive |

| N-Dealkylation | CYP3A4 | N-dealkylated metabolites | Generally considered less active or inactive |

Distribution and Protein Binding in Preclinical Models

Aripiprazole exhibits extensive distribution throughout the body, a characteristic influenced by its high affinity for plasma proteins. acs.orgnih.gov

Preclinical data show that aripiprazole and its active metabolite, dehydro-aripiprazole, are highly bound to serum proteins, with a binding rate exceeding 99%. nih.govacs.orgnih.gov The primary binding protein is human serum albumin (HSA). nih.govresearchgate.net Studies using equilibrium dialysis and spectroscopic methods have confirmed that aripiprazole binds with high affinity to HSA, specifically at site II within subdomain IIIA. acs.orgnih.gov The binding affinity is significant, and investigations into the structural components of aripiprazole have revealed that the chloro-group on the phenylpiperazine ring plays a crucial role in this high-affinity binding to HSA. nih.govresearchgate.net

Table 2: Preclinical Protein Binding Characteristics of Aripiprazole

| Compound | Protein Binding Rate | Primary Binding Protein | Binding Site on Albumin |

| Aripiprazole | >99% | Serum Albumin (HSA) | Site II (Subdomain IIIA) |

| Dehydro-aripiprazole | >99% | Serum Albumin (HSA) | Not specified, but presumed similar to parent |

The ability of aripiprazole to exert its effects on the central nervous system necessitates its permeation across the blood-brain barrier (BBB). youtube.com Preclinical studies suggest that the transport of aripiprazole across the BBB involves both influx and efflux transporters. nih.govresearchgate.net Aripiprazole is a known substrate for the efflux transporter P-glycoprotein (P-gp), which actively removes the drug from the brain. nih.gov Studies in knockout mice lacking certain efflux transporters showed increased brain-to-plasma concentration ratios of aripiprazole, confirming the role of these transporters in limiting its brain penetration. nih.govresearchgate.net More recent preclinical research using in vitro BBB models (hCMEC/D3 cells) has also identified potential uptake transporters, such as the organic cation/carnitine transporter 2 (OCTN2), which may facilitate aripiprazole's entry into the brain. nih.govresearchgate.net

Preclinical Pharmacokinetic Modeling and Scaling Methodologies for Aripiprazole

Preclinical pharmacokinetic (PK) modeling plays a pivotal role in the development of new chemical entities by enabling the prediction of human pharmacokinetics, establishing potential therapeutic windows, and guiding the design of clinical studies. For aripiprazole, a compound characterized by a complex receptor pharmacology, understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different preclinical species is fundamental. Methodologies such as interspecies scaling and the assessment of plasma protein binding are critical components of this preclinical evaluation, providing insights into how the drug's disposition might translate from animal models to humans.

Interspecies Scaling for Preclinical Pharmacokinetic Parameter Prediction

Interspecies scaling is a mathematical approach used to project human pharmacokinetic parameters from data obtained in preclinical animal species. This method is predicated on the principle that many physiological and metabolic processes scale across species in a predictable manner related to body weight. Key parameters such as clearance (CL) and volume of distribution at steady state (Vss) are often scaled allometrically using the power equation Y = aW^b, where Y is the PK parameter of interest, W is body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent.

For aripiprazole, preclinical pharmacokinetic data from various species, including rats, dogs, and monkeys, have been instrumental in predicting its human PK profile. Intravenous administration data is preferred for scaling as it eliminates the variability of absorption.

These parameters, when plotted against the body weights of the respective species, allow for the extrapolation to predict these values in humans, aiding in the selection of first-in-human doses.

| Species | Body Weight (kg, typical) | Clearance (CL) | Volume of Distribution (Vss/Vd) | Data Source |

|---|---|---|---|---|

| Rat (Oral Data) | 0.25 | 0.17 ± 0.01 mL/kg/h | 44.91 ± 1.88 mL/kg | researchgate.net |

| Dog (Beagle) | 10 | 21.9 ± 2.7 mL/min/kg | 6.2 ± 1.2 L/kg | clinpgx.org |

| Monkey (Cynomolgus) | 4 | 846 ± 247 mL/hr/kg | 4.575 ± 1.513 L/kg | fda.gov |

Impact of Plasma Protein Binding on Preclinical Volume of Distribution and Clearance

The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic properties. According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be eliminated by metabolic or excretory organs. Aripiprazole is characterized by its extensive binding to serum proteins.

Preclinical in vitro studies using equilibrium dialysis have consistently demonstrated that aripiprazole is highly bound to plasma proteins across multiple species. The mean binding was found to be 99.8% in mouse, 99.7% in rat, 99.7% in rabbit, 99.7% in dog, and 99.4% in monkey sera. This high degree of binding is also observed in human serum, where it is approximately 99.8%, primarily to albumin researchgate.netpsychopharmacologyinstitute.com. The active metabolite, dehydro-aripiprazole, is also extensively bound to human plasma proteins at over 99% psychopharmacologyinstitute.com.

Despite this high plasma protein binding, aripiprazole exhibits a large volume of distribution in preclinical species, such as 6.2 L/kg in dogs and 4.58 L/kg in monkeys, which is significantly greater than total body water. This indicates extensive extravascular distribution and tissue penetration fda.govclinpgx.org. This apparent paradox can be explained by the high affinity of aripiprazole for tissues, which leads to substantial tissue binding. The extensive tissue binding effectively pulls the drug out of the plasma, resulting in a large volume of distribution even with a very small unbound fraction in the plasma.

The high protein binding also has implications for clearance. Since only the unbound drug is thought to be accessible to metabolic enzymes in the liver, high protein binding can limit the rate of elimination for certain drugs. For aripiprazole, which is characterized as a low-to-intermediate extraction ratio drug, its clearance is dependent on both the intrinsic metabolic capacity of the liver enzymes (like CYP3A4 and CYP2D6) and the unbound fraction of the drug in the plasma psychopharmacologyinstitute.compsychopharmacologyinstitute.com. The consistently low unbound fraction across preclinical species is a key parameter for scaling clearance from in vitro metabolism data and for predicting hepatic clearance in humans.

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu, %) | Volume of Distribution (Vss/Vd, L/kg) | Data Source |

|---|---|---|---|---|

| Mouse | 99.8 | 0.2 | Not Available | clinpgx.org |

| Rat | 99.7 | 0.3 | 0.045 | researchgate.netclinpgx.org |

| Rabbit | 99.7 | 0.3 | Not Available | clinpgx.org |

| Dog | 99.7 | 0.3 | 6.2 | clinpgx.org |

| Monkey | 99.4 | 0.6 | 4.58 | fda.govclinpgx.org |

Novel Drug Delivery Systems and Formulation Science for Aripiprazole Maleate

Solubility and Dissolution Enhancement Strategies

Improving the solubility and dissolution rate of aripiprazole (B633) is a primary goal of formulation science. Various innovative techniques have been explored to transform the drug's physical properties, leading to improved biopharmaceutical performance.

Self-emulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. scispace.comijpsonline.com This spontaneous emulsification leads to the formation of small droplets (typically 10-200 nm), which provides a large surface area for drug release and absorption. ijpsonline.com For aripiprazole, SMEDDS have been shown to significantly enhance its dissolution rate compared to the pure drug. scispace.comijpsonline.com

Research has focused on screening various excipients to find the optimal combination for solubilizing aripiprazole. Studies have identified components like oleic acid or isopropyl myristate as the oil phase, Tween 80 as a surfactant, and Transcutol P or propylene (B89431) glycol as a co-surfactant, based on their high solubilizing capacity for the drug. scispace.comijpsonline.comresearchgate.net The ratio of these components is critical and is often optimized by constructing pseudo-ternary phase diagrams to identify the most effective self-emulsification region. scispace.comijpsonline.com

Optimized liquid SMEDDS formulations have demonstrated a significant increase in the in-vitro drug release. For instance, one study showed that an optimized liquid SMEDDS formulation released 99.89% of the drug within one hour, compared to just 43.63% for the pure drug. scispace.com These liquid systems can also be converted into solid forms (S-SMEDDS) by adsorbing them onto solid carriers like Neusilin US2. scispace.com This conversion improves the stability and handling of the formulation while maintaining the enhanced dissolution properties; an S-SMEDDS tablet showed 97% drug release in just 20 minutes. scispace.com

| Formulation Type | Key Excipients | Droplet Size (nm) | Zeta Potential (mV) | In-Vitro Drug Release | Reference |

|---|---|---|---|---|---|

| Liquid SMEDDS (F4) | Oleic acid, Tween 80, Transcutol P | 115.9 | -24.9 | 99.89% in 1 hour | scispace.com |

| Solid SMEDDS (SS1) | Liquid SMEDDS (F4) adsorbed on Neusilin US2 | Not Reported | Not Reported | 97% in 20 minutes | scispace.com |

| Liquid SMEDDS | Isopropyl myristate, Tween 80, Propylene glycol | 145.2 | -24.3 | >90% in 1 hour (vs. ~20% for pure drug) | ijpsonline.comijpsonline.com |

| Solid SMEDDS | Liquid SMEDDS adsorbed on Crospovidone | 152.1 | -24.3 | Enhanced dissolution profile compared to pure drug | ijpsonline.comijpsonline.com |

Solid dispersion (SD) is a highly successful technique for improving the solubility and dissolution of poorly water-soluble drugs by dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level. nih.gov This process often converts the drug from its crystalline state to a more soluble amorphous form. nih.gov Various methods are used to prepare aripiprazole solid dispersions, including solvent evaporation, fusion (melting), kneading, and hot-melt extrusion (HME). nih.govbue.edu.egbohrium.com

Studies have utilized hydrophilic polymers such as Polyethylene (B3416737) Glycol (PEG) 4000, PEG 6000, and Kollidon® 12 PF (PVP) as carriers. nih.govbohrium.com Research has shown that the choice of preparation method and carrier ratio significantly impacts the drug's release profile. bohrium.com For instance, solid dispersions prepared by the kneading method with PEG 4000 and PEG 6000 showed a greater dissolution rate than those prepared by solvent evaporation, melt solvent, or microwave irradiation methods. bohrium.comajprd.com The transformation of crystalline aripiprazole into an amorphous state within these dispersions has been confirmed by techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). nih.govbohrium.com

One study demonstrated a 6.5-fold enhancement in the solubility of aripiprazole using a solid dispersion prepared by the solvent evaporation technique. bue.edu.eg Another investigation using hot-melt extrusion with PVP and succinic acid as a pH modifier also showed significantly increased aqueous solubility and dissolution compared to the pure drug powder. nih.gov

| Preparation Method | Carrier(s) | Drug-to-Carrier Ratio | Key Findings | Reference |

|---|---|---|---|---|